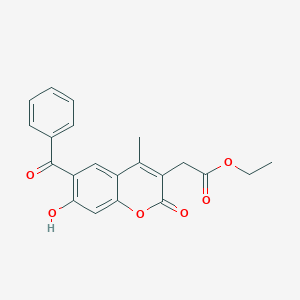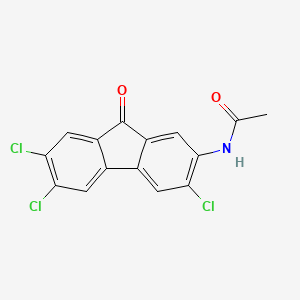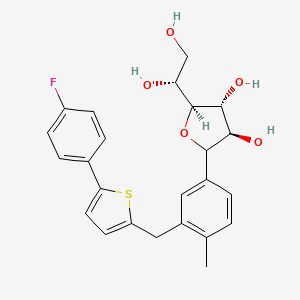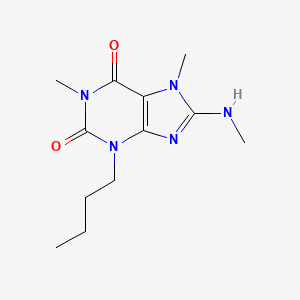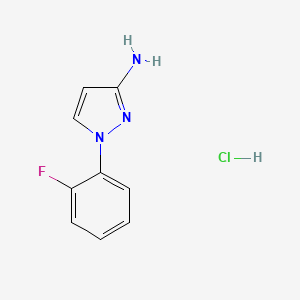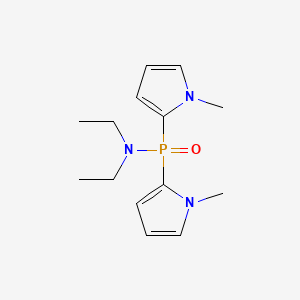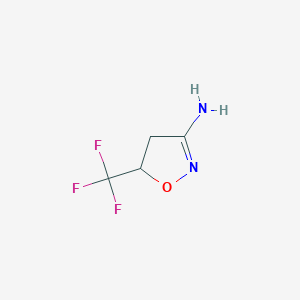
5-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE is a compound that features a trifluoromethyl group attached to an isoxazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and biological activity . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of isoxazole precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may involve the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In an industrial setting, the production of 5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and controlled synthesis of the compound, minimizing the risk of side reactions and improving yield . The use of flow reactors also facilitates the handling of hazardous reagents and the optimization of reaction parameters.
化学反応の分析
Types of Reactions
5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium trifluoromethanesulfinate (CF3SO2Na) and trifluoromethyl iodide (CF3I) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .
科学的研究の応用
5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability . This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects .
類似化合物との比較
Similar Compounds
Fluoxetine: An antidepressant that contains a trifluoromethyl group, enhancing its pharmacological properties.
Uniqueness
5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE is unique due to its specific structural configuration, which combines the trifluoromethyl group with the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C4H5F3N2O |
|---|---|
分子量 |
154.09 g/mol |
IUPAC名 |
5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-amine |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h2H,1H2,(H2,8,9) |
InChIキー |
PYLLJYYCMNZQSY-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
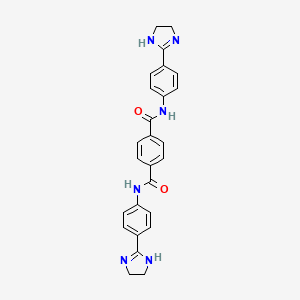
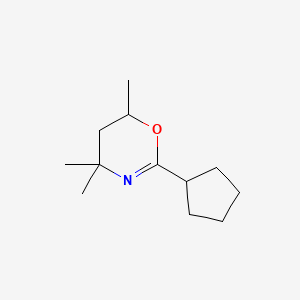
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
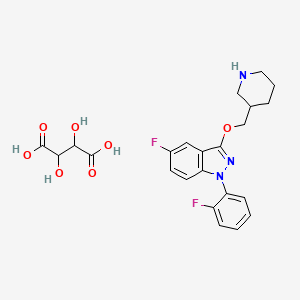
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
